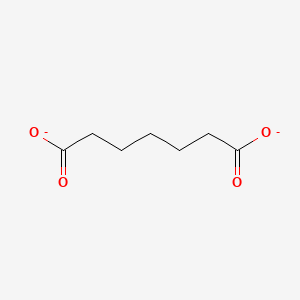

Heptanedioate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10O4-2 |

|---|---|

Molekulargewicht |

158.15 g/mol |

IUPAC-Name |

heptanedioate |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-2 |

InChI-Schlüssel |

WLJVNTCWHIRURA-UHFFFAOYSA-L |

SMILES |

C(CCC(=O)[O-])CCC(=O)[O-] |

Kanonische SMILES |

C(CCC(=O)[O-])CCC(=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Heptanedioate

Esterification Reactions of Heptanedioic Acid and its Derivatives

Esterification is a fundamental reaction for the synthesis of heptanedioate esters from heptanedioic acid. This can be achieved through several methods, including direct esterification, transesterification, and enantioselective approaches.

Direct Esterification Protocols

Direct esterification involves the reaction of heptanedioic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a classic example of this approach, where the reaction is driven to completion by removing the water formed during the reaction. msu.edu

Various catalysts and reaction conditions have been developed to improve the efficiency and applicability of direct esterification. For instance, a macroporous polymeric acid catalyst allows for the direct esterification of carboxylic acids with alcohols at moderate temperatures (50 to 80°C) without the need to remove water. organic-chemistry.org Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which is effective even for sterically hindered esters. organic-chemistry.org The direct esterification of diacids like terephthalic acid with glycols can be expedited by creating a fine dispersion of the reactants with a wetting agent, allowing the reaction to proceed efficiently at or above atmospheric pressure. google.com

Table 1: Examples of Direct Esterification Methods

| Catalyst/Reagent | Reaction Conditions | Key Features |

|---|---|---|

| Acid Catalyst (e.g., H₂SO₄) | Reversible, requires removal of water | Classic Fischer esterification. msu.edu |

| Macroporous Polymeric Acid | 50-80°C, no water removal needed | Heterogeneous catalyst, easily recycled. organic-chemistry.org |

| DCC/DMAP | 0°C to room temperature | Effective for sterically hindered substrates. organic-chemistry.org |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. byjus.comwikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org Base-catalyzed transesterification proceeds through the formation of a nucleophilic alkoxide, while acid-catalyzed transesterification involves protonation of the carbonyl group, making it more electrophilic. byjus.commasterorganicchemistry.com

This method is particularly useful for synthesizing esters with larger alcohol moieties from more common methyl or ethyl esters. By heating the starting ester with a large-chain alcohol and a catalyst, the equilibrium can be driven towards the desired product by evaporating the smaller alcohol as it forms. byjus.comwikipedia.org Transesterification is also a key process in the synthesis of polyesters, where diesters react with diols to form polymers. wikipedia.org Recent research has also explored the use of earth-abundant alkali metal species as heterogeneous catalysts for the transesterification of aryl esters with phenols. rsc.org Microwave-assisted transesterification has been shown to accelerate the reaction, particularly in base-catalyzed systems. scielo.org.ar

Enantioselective Esterification Approaches

Enantioselective esterification methods are employed to produce chiral esters, which are valuable intermediates in the synthesis of complex molecules like natural products and pharmaceuticals. One strategy involves the enantioselective fission of meso-anhydrides derived from dicarboxylic acids using a chiral auxiliary. For example, the anhydride (B1165640) of a bicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be opened with a chiral mandelic acid derivative to yield a chiral half-ester with high optical purity. acs.orgacs.org

Another approach utilizes a chiral auxiliary attached to the dicarboxylic acid. For instance, heptanedioic acid can be derivatized with a chiral auxiliary, and subsequent oxidative coupling of the resulting bis-enolate can lead to the formation of a chiral cyclic dicarboxylate after removal of the auxiliary. capes.gov.br

Condensation Reactions Involving this compound Esters

This compound esters, possessing α-hydrogens, can participate in various condensation reactions to form new carbon-carbon bonds, leading to more complex molecular architectures.

Claisen Condensation and Related Pathways

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. ucalgary.camasterorganicchemistry.com The reaction involves the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The product of a Claisen condensation is a β-keto ester. ucalgary.calibretexts.orglibretexts.org

When a diester like diethyl this compound is subjected to Claisen condensation conditions using a base such as sodium ethoxide, an intramolecular reaction known as the Dieckmann condensation occurs. libretexts.orgpearson.com In this reaction, the enolate formed at one ester end of the molecule attacks the other ester group, leading to the formation of a cyclic β-keto ester. pearson.com This is a powerful method for constructing five- and six-membered rings. masterorganicchemistry.com

Mechanism of the Dieckmann Condensation of Diethyl this compound:

Enolate Formation: A strong base (e.g., sodium ethoxide) removes an α-hydrogen from one of the ester groups to form a resonance-stabilized enolate. pearson.com

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. pearson.com

Leaving Group Elimination: The intermediate collapses, expelling an ethoxide ion to form a cyclic β-keto ester. ucalgary.ca

Acid Work-up: Acidification protonates the intermediate and neutralizes any remaining base to yield the final product. pearson.com

Michael Addition Reactions

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While this compound itself is not an α,β-unsaturated ester, its enolate can act as a Michael donor. The enolate of a this compound ester can be added to a Michael acceptor, such as an α,β-unsaturated ketone or ester, to form a new carbon-carbon bond at the β-position of the acceptor. masterorganicchemistry.com

This reaction is valuable for extending the carbon chain and introducing new functional groups. researchgate.net The reaction is typically carried out under basic conditions to generate the enolate nucleophile. chemistrysteps.com Asymmetric versions of the Michael addition, using chiral catalysts or auxiliaries, can be employed to control the stereochemistry of the newly formed stereocenter. organic-chemistry.org For example, the bis-enolate derived from heptanedioic acid and a chiral auxiliary can undergo oxidative coupling, a reaction that can be conceptually related to a conjugate addition pathway in its intramolecular cyclization. capes.gov.br

Nucleophilic Substitution Reactions of this compound Derivatives

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, a chemical species that donates an electron pair, replaces a leaving group. aminer.cn In the context of this compound derivatives, such as acyl chlorides or esters, the carbonyl carbon is the primary electrophilic site for nucleophilic attack. This process, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate. wikipedia.orgmdpi.com The reactivity of the carboxylic acid derivative is dependent on the nature of the leaving group; more reactive derivatives like acyl chlorides can be converted to less reactive ones such as esters and amides. wikipedia.org

A specific application of nucleophilic substitution involving a this compound derivative is seen in the desymmetrization of prochiral diols. For instance, divinyl this compound has been utilized as an acyl donor in lipase-mediated desymmetrization processes. mdpi.com In these reactions, a nucleophilic hydroxyl group from the diol attacks one of the carbonyl carbons of the divinyl this compound, leading to the formation of a monoester and releasing vinyl alcohol, which tautomerizes to acetaldehyde.

Furthermore, nucleophilic aromatic substitution (SNAr) presents a pathway to synthesize highly functionalized aromatic derivatives of this compound. beilstein-journals.orgmdpi.com By reacting a this compound derivative bearing a suitable leaving group with an activated aromatic ring, or by using a phenothiazine (B1677639) derivative in an SNAr reaction, complex structures with tailored electronic and photophysical properties can be constructed. beilstein-journals.orgmdpi.com

Multistep Synthesis Routes for Complex this compound Structures

The synthesis of complex molecules often requires a series of reactions, known as a multistep synthesis. mdpi.comazom.com this compound and its derivatives serve as versatile building blocks in such synthetic sequences, particularly for the construction of macrocycles and other intricate architectures. mdpi.comnih.gov Retrosynthetic analysis is a key strategy used to devise these multistep routes, by working backward from the target molecule to simpler, commercially available starting materials. oup.com

One common strategy involves the functionalization of the two carboxylic acid groups of heptanedioic acid to create reactive sites for subsequent reactions. For example, the synthesis of macrocycles can be achieved by reacting a diamine with a heptanedioyl derivative, like heptanedioyl chloride, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net A multi-step approach can also be employed to avoid the formation of smaller, undesired macrocycles by first reacting one functional group of a linker molecule, leaving other groups available for later cyclization steps. mdpi.com This selective approach, sometimes achievable without protecting groups, enhances the efficiency of the synthesis. mdpi.com For instance, macrocycles containing nitrogen atoms can be synthesized through the cyclization of a rigid diamine with a diacid chloride like heptanedioyl chloride. mdpi.com

These multistep strategies, which can be adapted for automated parallel synthesis using polymer-supported reagents, allow for the creation of diverse libraries of complex molecules derived from the this compound scaffold. nih.gov

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern chemical synthesis, offering efficient and selective routes to a wide array of compounds. Both homogeneous and heterogeneous catalysis, including the emerging field of single-atom catalysis, are employed in the synthesis and transformation of this compound derivatives.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. researchgate.net This allows for high activity and selectivity under mild reaction conditions. The esterification of dicarboxylic acids, such as heptanedioic acid, can be effectively achieved using homogeneous catalysts. For example, organotin(IV) compounds have been demonstrated as effective catalysts for the esterification of furan-2,5-dicarboxylic acid (FDCA), a process that can be conceptually extended to other dicarboxylic acids like heptanedioic acid. google.com These catalysts can achieve high conversions and yields at reduced temperatures and low catalyst loadings. google.com

Simple zinc(II) salts have also been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids, a reaction type that is directly applicable to the esterification of heptanedioic acid. nih.gov The use of such catalysts aligns with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions. nih.gov Ruthenium, osmium, and iridium complexes are also utilized in the homogeneous hydrogenation of carboxylic acid esters, which can be a key step in the synthesis of diols from this compound esters. rsc.org

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.orgsavemyexams.com This offers significant advantages in terms of catalyst separation, recovery, and reusability, making it highly suitable for industrial processes. cademix.orgrsc.org

For the synthesis of this compound esters, heterogeneous catalysts such as metal-exchanged montmorillonite (B579905) clays (B1170129) have shown high efficacy in the esterification of dicarboxylic acids. researchgate.net Specifically, Al³⁺-montmorillonite has been identified as a particularly effective catalyst, providing good to excellent yields of diesters under mild conditions and being readily regenerable and reusable. researchgate.net

Single-Atom Catalysis (SAC) represents a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. oup.comoaepublish.com This approach maximizes atomic efficiency and can lead to unique catalytic properties that bridge homogeneous and heterogeneous catalysis. oup.com While specific examples for this compound are still emerging, the principles of SAC are highly relevant. For instance, single-atom catalysts have been developed for C-C bond formation and the hydrogenation of carboxylic acid derivatives, which are crucial transformations for creating complex structures from or based on this compound. acs.orgresearchgate.net A palladium single-atom catalyst has demonstrated the ability to switch between borylation and C-C coupling, highlighting the potential for SACs to enable complex, multistep transformations in a single pot. acs.org Light-driven C-O coupling of carboxylic acids and alkyl halides over a nickel single-atom catalyst has also been reported, showcasing a green synthetic route. researchgate.net

| Catalytic Approach | Catalyst Examples | Key Advantages | Relevant Reactions |

|---|---|---|---|

| Homogeneous Catalysis | Organotin(IV) compounds, Zn(II) salts, Ru/Os/Ir complexes | High activity and selectivity, mild reaction conditions. researchgate.net | Esterification, Hydrogenation. google.comnih.govrsc.org |

| Heterogeneous Catalysis | Metal-exchanged montmorillonite clays (e.g., Al³⁺-mont) | Easy separation and recyclability, robust. cademix.org | Esterification. researchgate.net |

| Single-Atom Catalysis | Pd₁@TRIDAP, Ni single-atom on carbon nitride | Maximum atom efficiency, unique reactivity. oup.comoaepublish.com | C-C coupling, C-O coupling, Hydrogenation. acs.orgresearchgate.net |

Biocatalytic Transformations and Enzymatic Hydrolysis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and environmental benefits. nih.gov Lipases and other hydrolases are particularly useful for reactions involving esters, such as this compound esters.

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters, depending on the reaction conditions. scielo.brmdpi.com In non-aqueous environments, lipases are excellent catalysts for esterification and transesterification reactions. aminer.cn Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is one of the most widely used and efficient lipases due to its broad substrate specificity, high enantioselectivity, and stability. sigmaaldrich.comfrontiersin.orgmdpi.comrcsb.org

Lipase-mediated reactions are particularly valuable for the synthesis of chiral molecules and the desymmetrization of prochiral compounds. mdpi.commdpi.comnih.gov For example, the desymmetrization of a prochiral diol can be achieved through acylation using divinyl this compound as the acyl donor, catalyzed by a lipase. mdpi.com This reaction selectively acylates one of the two hydroxyl groups, yielding an enantiomerically enriched monoester.

The synthesis of sugar fatty acid esters is another important application of lipase catalysis. mdpi.comfrontiersin.org These reactions can be performed in organic solvents or even in natural syrups like honey, where the sugars act as both substrate and solvent. frontiersin.org The general scheme for a lipase-catalyzed esterification is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|---|---|---|---|

| Heptanedioic Acid | Alcohol (R-OH) | Lipase (e.g., CALB) | This compound Monoester/Diester | Water |

Enzymatic hydrolysis is the reverse of esterification, where an ester is cleaved into a carboxylic acid and an alcohol in the presence of water, catalyzed by a hydrolase enzyme. science.govnih.govresearchgate.net This reaction is fundamental in many biological processes and has significant industrial applications. nih.gov

A specific example relevant to this compound is the hydrolysis of pimeloyl-acyl carrier protein (ACP) methyl ester. science.gov Pimeloyl-ACP methyl ester is a key intermediate in the biosynthesis of biotin (B1667282). plos.org The enzyme BioH, an α/β-hydrolase, catalyzes the hydrolysis of the methyl ester bond to yield pimeloyl-ACP. plos.orgresearchgate.net Studies have shown that BioH enzymes can hydrolyze the methyl esters of various dicarboxylic acids attached to ACP, including adipyl (C6), suberyl (C8), and azelayl (C9) esters, in addition to pimeloyl (C7) esters. researchgate.net This demonstrates the substrate flexibility of the enzyme while highlighting its specific role in the hydrolysis of a this compound derivative. The enzymatic hydrolysis of esters is a key step in the biodegradation of certain bioplastics. nih.gov

Aldolase-Catalyzed Reactions

Aldolases are a class of enzymes that catalyze reversible carbon-carbon bond formation and cleavage, making them valuable biocatalysts for organic synthesis. nih.govmdpi.com In the context of this compound derivatives, specific aldolases play a role in metabolic degradation pathways.

Class II aldolases, which utilize a divalent metal ion cofactor to stabilize an enolate intermediate, are particularly relevant. nih.govcsic.es One of the most studied enzymes in this category is 4-hydroxy-2-keto-heptane-1,7-dioate aldolase (B8822740) (HpaI), found in the p-hydroxyphenylacetate (HPA) degradation pathway in bacteria like Escherichia coli and Acinetobacter baumannii. nih.gov This enzyme catalyzes the reversible aldol (B89426) cleavage of 4-hydroxy-2-keto-heptane-1,7-dioate (HKHD) to produce pyruvate (B1213749) and succinic semialdehyde. nih.govresearchgate.net

Research on the HpaI from Acinetobacter baumannii (AbHpaI) has provided detailed insights into its catalytic function. AbHpaI is a thermostable, metal-dependent enzyme that shows high stereospecificity. nih.gov Unlike many other aldolases in its class, it naturally uses Zn²⁺ as a cofactor, which contributes to its high thermal stability. nih.gov The enzyme demonstrates a strong preference for aldol condensation over cleavage and is stereospecific, forming (4R)-configured products. nih.gov For instance, it preferentially cleaves (4R)-2-keto-3-deoxy-D-galactonate over its (4S) counterpart. nih.gov Structural analyses have revealed that specific amino acid residues, such as Arg72 in the zinc-bound form, are critical for determining this stereoselectivity. nih.gov

The reaction catalyzed by HpaI is a key step in a metabolic pathway designed to break down aromatic compounds into central metabolites. The reversibility of the reaction also presents potential for synthetic applications, enabling the stereocontrolled formation of chiral compounds from simpler precursors like pyruvate. nih.govmdpi.com

Aldolase-Catalyzed Reaction Involving a this compound Derivative

| Enzyme | Enzyme Class | Substrate | Products (Cleavage) | Source Organism Example | Cofactor |

|---|---|---|---|---|---|

| 4-hydroxy-2-keto-heptane-1,7-dioate aldolase (HpaI) | Class II Aldolase | 4-hydroxy-2-keto-heptane-1,7-dioate (HKHD) | Pyruvate and Succinic semialdehyde | Acinetobacter baumannii, Escherichia coli | Divalent metal ion (e.g., Zn²⁺, Mg²⁺, Mn²⁺) |

Ligase-Mediated Biosynthetic Steps

Ligases are enzymes that catalyze the joining of two molecules, often coupled with the hydrolysis of a high-energy molecule like ATP. biorxiv.org In the biosynthesis of essential compounds, ligases play a critical role in activating substrates for subsequent reactions. The biosynthesis of biotin (Vitamin B7) from this compound (commonly known as pimelic acid) provides a key example of ligase activity. ebi.ac.uknih.gov

Before pimelic acid can be incorporated into the biotin structure, it must be activated. This activation is typically achieved by ligating it to a carrier molecule, such as Coenzyme A (CoA) or an Acyl Carrier Protein (ACP). This reaction is catalyzed by a synthetase, a type of ligase.

In the biotin synthesis pathway of Bacillus subtilis, the enzyme BioW, a pimeloyl-CoA synthetase, is essential. nih.gov It catalyzes the conversion of free pimelic acid into pimeloyl-CoA. nih.gov This step is crucial, as it prepares the pimelate (B1236862) moiety for condensation with alanine (B10760859) in a subsequent reaction catalyzed by BioF. nih.gov The essentiality of BioW indicates that free pimelic acid is a direct intermediate in this organism's pathway. nih.gov

In Escherichia coli, a slightly different pathway exists where pimelate synthesis occurs on an Acyl Carrier Protein (ACP). ebi.ac.uknih.gov The enzyme acyl-ACP synthetase (AasS) catalyzes the ATP-dependent ligation of fatty acids to ACP. nih.gov Studies have shown that the monomethyl ester of pimelate is an excellent substrate for AasS, which ligates it to form pimeloyl-ACP methyl ester, an intermediate in the biotin synthesis pathway. nih.gov This ligation is analogous to the action of acyl-CoA synthetases. nih.gov

These ligase-mediated steps are indispensable, as they convert the relatively inert dicarboxylic acid into an activated thioester, priming it for the subsequent enzymatic transformations that lead to the formation of the complex biotin molecule. nih.govnih.gov

Ligase-Mediated Activation of this compound (Pimelic Acid)

| Enzyme | Enzyme Type | Substrate | Activating Group | Product | Source Organism Example | Pathway |

|---|---|---|---|---|---|---|

| Pimeloyl-CoA synthetase (BioW) | Ligase (Synthetase) | Pimelic acid | Coenzyme A (CoA) | Pimeloyl-CoA | Bacillus subtilis | Biotin Biosynthesis |

| Acyl-ACP synthetase (AasS) | Ligase (Synthetase) | Pimelate monomethyl ester | Acyl Carrier Protein (ACP) | Pimeloyl-ACP methyl ester | Vibrio harveyi (used in E. coli studies) | Biotin Biosynthesis |

Advanced Spectroscopic and Analytical Characterization of Heptanedioate and Its Derivatives

Vibrational Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in heptanedioic acid (pimelic acid) and its ester derivatives. The spectrum of heptanedioic acid is distinguished by two primary absorption regions characteristic of carboxylic acids. libretexts.org A very broad and strong absorption band appears between 2500 and 3300 cm⁻¹, which is attributed to the O-H stretching vibration of the carboxyl group, broadened by extensive hydrogen bonding in the dimeric state. libretexts.org

The second key feature is the intense carbonyl (C=O) stretching vibration. For dimeric carboxylic acids like heptanedioic acid, this peak is typically observed around 1710 cm⁻¹. libretexts.org The methylene (B1212753) (-CH₂-) groups of the aliphatic chain give rise to C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations in the 1470-1400 cm⁻¹ region. Additionally, coupled vibrations involving C-O stretching and O-H in-plane bending are found in the 1300-1420 cm⁻¹ range, while the out-of-plane O-H bend produces a broad absorption near 935 cm⁻¹. royalsocietypublishing.org

When heptanedioate is converted to an ester, such as diethyl pimelate (B1236862), the FT-IR spectrum changes accordingly. The broad O-H stretch disappears and is replaced by spectral features of the ethyl groups. The prominent C=O stretching frequency shifts to a higher wavenumber, typically appearing in the 1735-1750 cm⁻¹ range for aliphatic esters. orgchemboulder.com Strong C-O stretching bands, characteristic of the ester linkage, are also observed between 1000 and 1300 cm⁻¹. orgchemboulder.com

Table 1: Characteristic FT-IR Absorption Bands for Heptanedioic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| 2940-2850 | C-H stretch | Methylene (-CH₂-) |

| ~1710 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1465 | C-H bend (scissoring) | Methylene (-CH₂-) |

| ~1410 | C-O-H in-plane bend | Carboxylic Acid (-COOH) |

| ~1280 | C-O stretch | Carboxylic Acid (-COOH) |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. For heptanedioic acid, the C=O stretch also gives a strong band in the Raman spectrum, typically near 1650-1670 cm⁻¹. While the O-H stretch is weak in Raman spectra, the skeletal C-C stretching vibrations of the aliphatic backbone, which are often weak in the IR spectrum, appear as a series of distinct peaks in the 800-1200 cm⁻¹ region. nih.gov

In the spectra of this compound esters, such as diethyl pimelate, the C=O stretching vibration is a prominent feature, observed around 1736 cm⁻¹. researchgate.net The C-H stretching modes of the methylene groups in the this compound backbone and the ethyl groups are strong in the 2800-3000 cm⁻¹ region. researchgate.net Raman spectroscopy is particularly useful for studying the conformational properties of the flexible alkyl chains in these molecules. researchgate.net

Table 2: Key Raman Peaks for this compound and its Esters

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Compound Type |

|---|---|---|---|

| 2800-3000 | C-H stretch | Methylene (-CH₂-), Methyl (-CH₃) | Acid & Ester |

| ~1736 | C=O stretch | Ester (-COOR) | Ester |

| ~1660 | C=O stretch | Carboxylic Acid (-COOH) | Acid |

| ~1450 | C-H bend | Methylene (-CH₂-) | Acid & Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing precise information about the carbon-hydrogen framework.

The ¹H NMR spectrum of heptanedioic acid in a solvent like D₂O shows three distinct signals corresponding to the three chemically non-equivalent sets of methylene protons. chemicalbook.comhmdb.ca The protons alpha (α) to the carboxyl groups (at C2 and C6) are the most deshielded due to the electron-withdrawing effect of the carbonyls and typically appear as a triplet around 2.2-2.3 ppm. The protons beta (β) to the carboxyl groups (at C3 and C5) resonate further upfield as a quintet around 1.5-1.6 ppm. The single, central gamma (γ) methylene group (at C4) also appears as a quintet, but at a slightly more shielded position around 1.3-1.4 ppm. hmdb.ca The acidic -COOH proton gives a broad singlet at a very downfield position, typically above 11-12 ppm, though this signal is often not observed if a deuterated solvent capable of proton exchange (like D₂O) is used. libretexts.org

For esters like diethyl this compound, the spectrum becomes more complex due to the addition of signals from the ethyl groups. The α-methylene protons of the pimelate chain appear as a triplet around 2.2-2.3 ppm. nih.gov The β and γ protons appear as multiplets around 1.6 ppm and 1.3 ppm, respectively. The ethyl group protons present as a quartet around 4.1 ppm (for the -O-CH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group). orgchemboulder.comhmdb.ca

Table 3: Representative ¹H NMR Chemical Shifts (δ) for Heptanedioic Acid and Diethyl this compound

| Proton Position | Heptanedioic Acid (in D₂O) | Diethyl this compound (in CDCl₃) | Multiplicity |

|---|---|---|---|

| -COOH | >11.0 ppm (variable) | N/A | singlet (broad) |

| C2, C6 (-CH₂-) | ~2.25 ppm | ~2.28 ppm | triplet |

| C3, C5 (-CH₂-) | ~1.55 ppm | ~1.62 ppm | quintet/multiplet |

| C4 (-CH₂-) | ~1.35 ppm | ~1.33 ppm | quintet/multiplet |

| Ester (-O-CH₂-CH₃) | N/A | ~4.12 ppm | quartet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In heptanedioic acid, the carboxyl carbon (C1/C7) is the most downfield signal, appearing around 180 ppm. chegg.com The aliphatic carbons appear in the upfield region. The α-carbon (C2/C6) resonates around 34-35 ppm, while the β-carbon (C3/C5) is found around 24-25 ppm. The central γ-carbon (C4) is the most shielded of the methylene carbons, appearing at approximately 28-29 ppm. chegg.com

In diethyl this compound, the carbonyl carbon of the ester group is shifted slightly upfield compared to the carboxylic acid, appearing around 173-174 ppm. nih.govchemicalbook.com The signals for the pimelate chain carbons (C2-C6) remain at similar positions to the parent acid. The ethyl group carbons give two additional signals: the methylene carbon (-O-CH₂) at around 60 ppm and the methyl carbon (-CH₃) at approximately 14 ppm. chemicalbook.com

Table 4: Representative ¹³C NMR Chemical Shifts (δ) for Heptanedioic Acid and Diethyl this compound

| Carbon Position | Heptanedioic Acid | Diethyl this compound |

|---|---|---|

| C1, C7 (C=O) | ~180 ppm | ~173.5 ppm |

| C2, C6 (-CH₂-) | ~34.5 ppm | ~34.2 ppm |

| C3, C5 (-CH₂-) | ~24.5 ppm | ~24.8 ppm |

| C4 (-CH₂-) | ~28.8 ppm | ~28.9 ppm |

| Ester (-O-CH₂-) | N/A | ~60.3 ppm |

While 1D NMR is often sufficient for simple structures like this compound, 2D NMR techniques are invaluable for unambiguous signal assignment and for confirming the structure of more complex derivatives.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). uvic.ca In a this compound derivative, a COSY spectrum would show a cross-peak between the α-protons (C2/C6) and the β-protons (C3/C5), and another between the β-protons and the γ-protons (C4), confirming the connectivity of the aliphatic chain. rsc.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): These experiments map proton signals to the carbon atoms to which they are directly attached (¹J coupling). libretexts.orgyoutube.com An HSQC spectrum of diethyl this compound would show a correlation peak between the ¹H signal at ~2.28 ppm and the ¹³C signal at ~34.2 ppm, definitively assigning these signals to the α-methylene group. This technique is essential for assigning each proton signal to its corresponding carbon in the backbone. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J or ³J coupling). libretexts.org It is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule. For a this compound ester, the HMBC spectrum would show a correlation from the α-protons (~2.28 ppm) to the carbonyl carbon (~173.5 ppm), confirming the position of the ester group relative to the alkyl chain. libretexts.orgbmrb.io It would also show correlations from the ethyl methylene protons (~4.12 ppm) to the ester carbonyl carbon, confirming the ester linkage.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives, corroborating the data obtained from 1D NMR and vibrational spectroscopy.

Table of Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Pimelate | C₇H₁₀O₄²⁻ |

| Heptanedioic acid | Pimelic acid | C₇H₁₂O₄ |

| Diethyl this compound | Diethyl pimelate | C₁₁H₂₀O₄ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in identifying this compound and its derivatives, providing information on their molecular weight and elemental composition. wikipedia.org The fragmentation patterns observed in mass spectra offer valuable clues about the compound's structure. libretexts.orgchemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For GC-MS analysis, non-volatile compounds like this compound must first be derivatized into more volatile forms, typically as methyl or other alkyl esters. mdpi.com This derivatization is a standard procedure for analyzing dicarboxylic acids. nih.gov

In a typical GC-MS analysis of a this compound derivative, such as dimethyl this compound, the molecule is ionized, most commonly by electron ionization (EI). This process is energetic and often causes the molecular ion to break apart into smaller, characteristic fragment ions. wikipedia.org The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight, alongside a series of fragment peaks that help to elucidate the structure.

Common fragmentation patterns for long-chain dicarboxylic acid esters involve cleavages at specific points in the molecule. libretexts.org For instance, the mass spectrum of a dimethyl ester of a dicarboxylic acid often shows a prominent molecular ion peak (M+). Key fragmentation pathways include the loss of a methoxy (B1213986) group (-OCH₃) leading to an [M-31]⁺ peak, and cleavage of the C-C bond adjacent to the carbonyl group. A McLafferty rearrangement is also a common fragmentation pathway for esters possessing gamma-hydrogens. wikipedia.org

The retention time from the gas chromatography component provides an additional layer of identification, which is characteristic of the specific this compound ester under the given analytical conditions (e.g., column type, temperature program). restek.comresearchgate.net

Table 1: Representative GC-MS Data for a Dicarboxylic Acid Methyl Ester (Note: This is illustrative data based on common fragmentation patterns for compounds similar to dimethyl this compound, as specific library spectra for this exact compound can vary.)

| Parameter | Description | Example m/z Value | Possible Fragment Ion |

| Retention Time | Time taken for the compound to elute from the GC column. | Varies with method | N/A |

| Molecular Ion (M⁺) | Peak corresponding to the intact ionized molecule. | 188 | [C₉H₁₆O₄]⁺ |

| [M-31]⁺ | Loss of a methoxy group (-OCH₃). | 157 | [C₈H₁₃O₃]⁺ |

| [M-59]⁺ | Loss of a carbomethoxy group (-COOCH₃). | 129 | [C₇H₁₃O₂]⁺ |

| [M-73]⁺ | Loss of a CH₂COOCH₃ group. | 115 | [C₆H₁₁O₂]⁺ |

| Base Peak | The most abundant ion in the spectrum. | Varies | Often a stable carbocation |

This interactive table provides a summary of expected GC-MS fragmentation data for dimethyl this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and non-volatile molecules like dicarboxylic acids directly in solution without derivatization. wikipedia.org It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. wikipedia.org

For this compound (pimelic acid), analysis in negative ion ESI-MS is common. It readily forms the singly deprotonated ion [M-H]⁻ at m/z 159 and the doubly deprotonated dianion [M-2H]²⁻ at m/z 79. Studies on dicarboxylic acids show that in negative ion mode, adduct ions with halide ions (e.g., [M+Cl]⁻) can also be formed. nih.gov The formation and stability of these ions can be influenced by experimental conditions such as pH and the composition of the mobile phase. acs.org

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion of dicarboxylic acids can induce fragmentation. Common fragmentation pathways for the monoanions include dehydration and decarboxylation. researchgate.net The specific fragmentation patterns can help distinguish between isomers.

Table 2: Expected ESI-MS Ions for Heptanedioic Acid

| Ionization Mode | Ion Type | Formula | Calculated m/z |

| Negative | [M-H]⁻ | C₇H₁₁O₄⁻ | 159.06 |

| Negative | [M-2H]²⁻ | C₇H₁₀O₄²⁻ | 79.03 |

| Positive | [M+H]⁺ | C₇H₁₃O₄⁺ | 161.08 |

This interactive table summarizes the primary ions expected from the ESI-MS analysis of heptanedioic acid.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. Molecules that fluoresce are called fluorophores. Similar to UV-Vis spectroscopy, this compound itself is not fluorescent. However, it can be incorporated into fluorescent systems, most notably in complexes with lanthanide ions.

Lanthanide ions, such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺), are known for their unique luminescent properties, including long-lived emission and sharp, line-like emission bands. ukdiss.comnih.gov However, their direct excitation is inefficient. The fluorescence of lanthanide ions can be significantly enhanced by coordinating them with an organic ligand that acts as an "antenna." osti.gov The ligand absorbs excitation energy (typically UV light) and efficiently transfers it to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov

While simple dicarboxylates like this compound are not strong antennas themselves, they can function as ligands that bridge to a sensitizing chromophore or form part of a larger complex. In such a system, the fluorescence spectrum would be dominated by the sharp emission peaks of the lanthanide ion. For a Terbium(III) complex, characteristic emission peaks would be observed around 490 nm and 545 nm. rsc.org The intensity and lifetime of this fluorescence can be modulated by the coordination environment provided by the this compound ligand. osti.gov

Table 3: Characteristic Emission Wavelengths for Lanthanide Ions in Complexes

| Lanthanide Ion | Typical Excitation Range | Characteristic Emission Peaks (nm) | Color of Emission |

| Europium(III) (Eu³⁺) | UV (~250-350 nm) | ~590, ~615, ~650, ~700 | Red |

| Terbium(III) (Tb³⁺) | UV (~250-350 nm) | ~490, ~545, ~585, ~620 | Green |

This interactive table shows the typical fluorescence properties of Europium and Terbium ions, which can form complexes with this compound.

X-ray Based Characterization Techniques

X-ray based techniques are indispensable for the direct determination of the three-dimensional atomic arrangement in solid materials.

X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of a compound. libretexts.org When X-rays pass through a crystalline material, they are diffracted by the electron clouds of the atoms in a predictable pattern. This diffraction pattern is a unique fingerprint of the crystal's internal structure. core.ac.uk Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of every atom in the crystal. gla.ac.uk

This structural information is fundamental to understanding the chemical and physical properties of the material. For example, the Cambridge Structural Database (CSD) contains entries for crystal structures involving pimelic acid or pimelate, providing precise bond lengths, bond angles, and torsion angles.

Table 4: Illustrative Crystallographic Data for a Metal-Heptanedioate Complex (Note: This is a generalized example of the type of data obtained from an XRD study.)

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10.2 Å, b=5.6 Å, c=12.1 Å, β=95.5° |

| Coordination Geometry | The arrangement of ligands around the central metal ion. | Octahedral |

| Metal-Oxygen Bond Length | The distance between the metal and coordinating oxygen atoms. | 2.1 - 2.3 Å |

This interactive table presents typical parameters derived from a single-crystal X-ray diffraction analysis of a metal-heptanedioate compound.

X-ray Absorption Fine Structure (XAFS) Spectroscopy (XANES, EXAFS)

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. It is element-specific and does not require long-range order, making it suitable for the analysis of crystalline, amorphous, and liquid samples. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES)

The XANES region, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), encompasses the energy range from just before the absorption edge to approximately 50 eV above it. This region provides detailed information about the oxidation state and coordination geometry of the absorbing atom. nih.govmdpi.com The absorption edge energy shifts with the oxidation state of the atom; a higher oxidation state results in a higher binding energy for core electrons, thus requiring more energetic X-rays for excitation. nih.gov

For this compound derivatives, particularly in coordination complexes with transition metals, XANES is instrumental in determining the valence state of the metal center. For example, in a series of this compound complexes with a metal that can exist in multiple oxidation states (e.g., iron, manganese, or chromium), the position of the K-edge absorption peak would shift to higher energies as the metal's oxidation state increases.

Furthermore, the pre-edge features in a XANES spectrum are sensitive to the coordination environment. uu.nl A complex with an inversion center (e.g., octahedral geometry) will have a weak pre-edge peak, whereas a complex lacking an inversion center (e.g., tetrahedral geometry) will exhibit a more intense pre-edge feature due to the mixing of p and d orbitals. researchgate.net This allows for the differentiation between, for example, a tetrahedrally coordinated cobalt(II) this compound complex and an octahedrally coordinated one. By comparing the XANES spectra of an unknown this compound compound to those of standard compounds with known oxidation states and geometries, a quantitative analysis of the species present can be performed. uu.nl

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region of the spectrum begins about 50 eV above the absorption edge and can extend up to 1000 eV or more. The oscillations observed in this region arise from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered by neighboring atoms. researchgate.net Analysis of these oscillations provides quantitative information about the local structure around the absorbing atom, including the types of neighboring atoms, their distances (bond lengths), and their coordination numbers.

In the context of this compound derivatives, EXAFS is particularly useful for characterizing the coordination environment of metal ions in coordination polymers or metal-organic frameworks (MOFs). By analyzing the EXAFS spectrum at the metal's absorption edge, one can determine the number of oxygen atoms from the carboxylate groups of the this compound ligands that are directly bonded to the metal center and their precise bond lengths. For instance, in a hypothetical zinc-heptanedioate complex, EXAFS analysis could reveal the Zn-O bond distance and the coordination number of zinc.

The data obtained from EXAFS analysis can be used to build a detailed model of the local coordination sphere. A hypothetical EXAFS analysis of a nickel-heptanedioate complex might yield the following structural parameters:

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Ni-O | 6 | 2.05 | 0.008 |

| Ni-C | 6 | 2.90 | 0.012 |

This table indicates that the nickel atom is coordinated to six oxygen atoms at a distance of 2.05 Å, which are likely from the carboxylate groups of the this compound ligands. The next nearest neighbors are six carbon atoms at a distance of 2.90 Å.

X-ray Fluorescence (XRF) Microscopy

X-ray Fluorescence (XRF) Microscopy is a non-destructive analytical technique used for elemental mapping of a sample's surface. azom.com The technique involves irradiating the sample with a focused beam of X-rays, which causes atoms in the sample to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification. By scanning the X-ray beam across the sample and collecting the fluorescence spectrum at each point, a two-dimensional map of the elemental distribution can be generated. nih.gov

In the study of this compound derivatives, XRF microscopy can be applied to visualize the spatial distribution of elements in heterogeneous materials. For example, in a composite material containing a this compound-based coordination polymer as a filler in a polymer matrix, XRF microscopy could be used to map the distribution of the metal from the coordination polymer. This would provide insights into the dispersion and homogeneity of the filler within the matrix.

Another application is in the analysis of biological samples. If a this compound-based drug delivery system containing a metal is administered to a biological system, XRF microscopy could be used on tissue sections to map the location and concentration of the metallic element, thereby tracking the biodistribution of the drug carrier. nih.gov The high sensitivity of synchrotron-based XRF allows for the detection of elements at trace concentrations, making it a powerful tool for such studies. sielc.com

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The interaction of the electrons with the atoms in the sample generates various signals that contain information about the sample's surface topography and composition. kpi.ua SEM is particularly valuable for visualizing the morphology, or surface structure, of materials at the micro- and nanoscale.

For this compound and its derivatives, SEM can be used to characterize the crystal morphology of this compound salts or the solid-state structure of its coordination polymers. For instance, SEM images could reveal if a crystallized sample consists of well-defined geometric crystals, amorphous particles, or fibrous structures. In the study of polymers derived from this compound, SEM is essential for examining surface features, porosity, and the phase morphology of polymer blends. researchgate.netnanocomposix.com For example, if a this compound-based polyester (B1180765) is blended with another polymer, SEM can be used to visualize the size and distribution of the dispersed phase within the matrix.

| Material Type | Observable Features | Typical Magnification |

|---|---|---|

| Crystalline Salt | Crystal habit (e.g., needle-like, plate-like), crystal size distribution | 500x - 10,000x |

| Coordination Polymer | Particle morphology, surface texture, aggregation | 1,000x - 50,000x |

| Polymer Blend | Phase separation, domain size and shape, interface morphology | 2,000x - 20,000x |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through a specimen to form an image. TEM is capable of much higher resolution than SEM and can provide detailed information about the internal structure of a material. mdpi.com It is the preferred method for directly measuring nanoparticle size, size distribution, and morphology. mdpi.comresearchgate.net

In the context of this compound derivatives, TEM is an indispensable tool for the characterization of nanoscale materials. If this compound is used as a linker to synthesize metal-organic framework nanoparticles (nano-MOFs) or as a monomer in the creation of polymeric nanoparticles, TEM would be used to visualize these nanoparticles directly. The resulting images would allow for the precise measurement of their dimensions and an assessment of their shape (e.g., spherical, cubic, rod-like) and dispersity. nih.govkpi.ua

For semicrystalline polymers derived from this compound, TEM can be employed to observe the crystalline lamellae within the amorphous matrix. nih.gov This provides insight into the degree of crystallinity and the arrangement of the crystalline domains, which are crucial for understanding the mechanical properties of the polymer.

A typical TEM analysis of this compound-based nanoparticles would involve measuring the dimensions of a statistically significant number of particles from the micrographs to generate a size distribution histogram.

| Parameter | Value | Method of Determination |

|---|---|---|

| Mean Particle Diameter | 85 nm | Measurement of >200 particles from TEM images |

| Standard Deviation | 12 nm | Statistical analysis of particle diameters |

| Morphology | Spherical | Visual inspection of TEM images |

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.net The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net

HPLC is a highly suitable method for the analysis of this compound (pimelic acid) and other dicarboxylic acids. sielc.com Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier to suppress the ionization of the carboxylic acid groups. nih.gov This ensures that the acids are in their neutral form and interact more effectively with the nonpolar stationary phase, leading to better retention and separation.

Detection is commonly achieved using an ultraviolet (UV) detector, typically at a low wavelength around 200-210 nm where carboxylic acids exhibit some absorbance. kpi.ua The retention time (the time it takes for a specific analyte to pass through the column) is a characteristic feature used for identification, while the peak area is proportional to the concentration of the analyte, allowing for quantification.

A typical HPLC method for the separation of a mixture of dicarboxylic acids, including this compound, might use the following conditions and yield the results shown in the table below.

| Compound | Retention Time (min) |

|---|---|

| Succinic Acid (C4) | 3.5 |

| Glutaric Acid (C5) | 4.8 |

| Adipic Acid (C6) | 6.2 |

| This compound (Pimelic Acid, C7) | 8.1 |

| Suberic Acid (C8) | 10.5 |

HPLC Conditions:

In this example, the dicarboxylic acids elute in order of increasing chain length and hydrophobicity, with the less polar, longer-chain acids like this compound and suberic acid being retained longer on the nonpolar stationary phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and thermally stable compounds. Due to its inherent low volatility, this compound (pimelic acid) requires a chemical modification process known as derivatization to convert it into a more volatile form suitable for GC analysis. gcms.czchromtech.com This process typically involves the esterification or silylation of the carboxylic acid functional groups. gcms.cz The resulting derivatives exhibit increased volatility and improved chromatographic behavior, enabling their separation and detection. chromtech.com

Derivatization Methods

The choice of derivatization reagent is critical and depends on the sample matrix and the analytical objectives. The two most prevalent methods for the GC analysis of dicarboxylic acids like this compound are esterification and silylation. nih.govresearchgate.net

Esterification: This method converts the carboxylic acid groups of this compound into their corresponding esters, most commonly methyl or butyl esters. gcms.cz A widely used reagent for this transformation is boron trifluoride (BF₃) in an alcohol solvent, such as methanol or n-butanol. nih.govresearchgate.net The resulting alkyl esters are significantly more volatile than the parent acid. gcms.cz

Silylation: Silylation involves replacing the active hydrogen atoms of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. gcms.czsigmaaldrich.com N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is one of the most powerful and commonly used silylating reagents for this purpose. nih.govnih.gov This reaction is efficient and produces thermally stable TMS derivatives. sigmaaldrich.com For dicarboxylic acids, silylation with BSTFA has been shown to provide low detection limits (≤ 2 ng m⁻³) and high reproducibility (RSD% ≤ 10%), making it a preferred method for trace-level analysis. nih.govresearchgate.net

Chromatographic Conditions and Findings

Following derivatization, the this compound esters are analyzed using a gas chromatograph, typically equipped with a capillary column and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govuw.edu.pl The choice of capillary column is crucial for achieving efficient separation from other components in a mixture. nih.gov Columns with polar stationary phases are often employed for the analysis of fatty acid and dicarboxylic acid esters. nih.gov

GC-MS is a particularly powerful combination, as it provides not only the retention time for a compound but also its mass spectrum, which allows for definitive identification. researchgate.netnih.gov Research on the analysis of dicarboxylic acids in atmospheric aerosols has demonstrated the effectiveness of these methods. In one study, 4-oxoheptanedioic acid was identified in marine aerosol samples after derivatization to its dibutyl ester using BF₃/n-butanol. researchgate.net The identification was confirmed by comparing its GC retention time and mass spectrum with an authentic standard. researchgate.net The elution of this C₇ derivative was observed to be between the dibutyl esters of suberic acid (C₈) and azelaic acid (C₉), which is consistent with the general chromatographic principle that retention time increases with carbon chain length within a homologous series. researchgate.net

The table below summarizes typical analytical conditions reported in the literature for the GC analysis of dicarboxylic acids, which are applicable to this compound derivatives.

| Derivatization Method | Reagent | Column Type | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Esterification | BF₃/n-butanol | Capillary Column | MS | Successfully identified 4-oxoheptanedioic acid dibutyl ester in marine aerosols. | researchgate.net |

| Silylation | BSTFA | Capillary Column | MS | Provides lower detection limits (<2 ng m⁻³) and higher reproducibility (RSD% <10%) compared to esterification for C₃-C₉ dicarboxylic acids. | nih.gov |

| Esterification | BF₃/Methanol or H₂SO₄/Methanol | Polar Capillary (e.g., DB-WAX, Rt-2560) | FID/MS | Effective for general analysis of fatty acid methyl esters, with retention times increasing with chain length. | nih.govcustoms.go.jprestek.com |

| Silylation | BSTFA + TMCS | Capillary Column | FID/MS | TMS derivatives are more volatile and thermally stable than parent compounds, improving peak shape and detection. | sigmaaldrich.comnih.gov |

The retention time of a specific this compound derivative is dependent on the exact chromatographic conditions, including the column, temperature program, and carrier gas flow rate. The following table provides an example of retention times for a series of dicarboxylic acid TMS derivatives, illustrating the elution pattern. This compound (C₇) would be expected to elute between adipic acid (C₆) and suberic acid (C₈).

| Dicarboxylic Acid (as TMS derivative) | Carbon Number | Retention Time (min) [Exemplary] |

|---|---|---|

| Succinic acid | C₄ | 12.5 |

| Glutaric acid | C₅ | 14.2 |

| Adipic acid | C₆ | 15.8 |

| Heptanedioic acid | C₇ | ~17.3 (Estimated) |

| Suberic acid | C₈ | 18.7 |

| Azelaic acid | C₉ | 20.0 |

Note: Retention times are illustrative and will vary based on the specific analytical method and instrumentation.

Computational Chemistry and Theoretical Modeling of Heptanedioate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net In the context of heptanedioate, DFT calculations are instrumental in understanding its fundamental properties and predicting its reactivity. Studies have utilized DFT to rationalize the selective binding of this compound in host-guest systems, attributing the affinity to factors like size-matching and specific non-covalent interactions, which are elucidated through computational models. researchgate.netacs.org

Electronic structure analysis via DFT provides critical information about the distribution of electrons within a molecule, which governs its chemical properties and reactivity. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

HOMO and LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies lower chemical reactivity and higher kinetic stability. researchgate.net For this compound, the carboxylate groups are electron-rich, meaning the HOMO is typically localized on these moieties, making them susceptible to electrophilic attack. The LUMO distribution, conversely, indicates sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, mapping regions of electrostatic potential onto the electron density surface. researchgate.net It allows for the identification of electron-rich areas (negative potential), which are susceptible to electrophilic attack, and electron-poor areas (positive potential), which are prone to nucleophilic attack. For the this compound dianion, MEP maps would show significant negative potential concentrated around the two carboxylate groups, highlighting their role as hydrogen bond acceptors and sites for binding with cations or electron-deficient hosts.

While specific DFT studies detailing the electronic structure of isolated this compound are not prevalent in literature, the methodology remains a standard approach for such analysis. The table below illustrates the type of data that would be generated from such a study.

Table 1: Illustrative DFT-Calculated Electronic Properties This table is illustrative, as specific literature values for this compound were not found. It demonstrates the typical output of DFT electronic structure calculations.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~0 D (for symmetric conformer) | Measures the overall polarity of the molecule. |

| MEP Minimum | Negative (e.g., -120 kcal/mol) | Located on carboxylate oxygens, indicating sites for electrophilic attack or hydrogen bonding. |

Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) and, therefore, the reaction rate. researchgate.net

The process involves:

Geometry Optimization: The structures of reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For this compound, this analysis could be applied to understand its synthesis, degradation, or its role in catalytic cycles. For example, the mechanism of esterification or decarboxylation could be modeled to determine the precise pathway and energetic barriers involved.

Table 2: Example of Reaction Energetics from a Hypothetical DFT Study This table illustrates the data obtained from a DFT reaction pathway analysis. Specific values are hypothetical.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Feature |

| Reactants | This compound + CH₃⁺ | 0.0 | Starting point of the reaction. |

| Transition State | [this compound---CH₃]‡ | +15.2 | Activation energy barrier for methylation. |

| Product | Monomethyl this compound | -25.7 | Thermodynamically favorable product. |

Spectroscopic Parameter Prediction

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. By calculating properties like vibrational frequencies or nuclear magnetic shieldings, theoretical spectra can be generated and compared with experimental data from techniques like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment. For this compound, this would allow for the assignment of specific peaks in its IR and Raman spectra to particular vibrational modes, such as the characteristic C=O and C-O stretches of the carboxylate groups.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted by calculating the isotropic magnetic shielding constants of the nuclei within the molecule using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

These predictive capabilities are crucial for structural elucidation, especially for complex molecules or transient species.

Molecular Dynamics Simulations (if applicable to specific derivatives/interactions)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of a system, revealing information about its conformational changes, diffusion, and interactions with its environment.

For systems involving this compound, MD simulations can be used to study:

Solvation and Diffusion: How this compound interacts with solvent molecules and moves within a solution.

Conformational Dynamics: The flexibility of the seven-carbon aliphatic chain and the accessible conformations of the molecule.

Interactions with Surfaces or Polymers: For instance, reactive force fields like ReaxFF can be used in MD simulations to study the interactions of molecules like this compound at interfaces or within composite materials. researchgate.net Such simulations have been employed to understand the structural and mechanical properties of materials where dicarboxylates play a role.

Table 3: Applications of Molecular Dynamics Simulations for this compound Systems

| Simulation Type | System Studied | Key Findings/Insights | Reference |

| Reactive MD (ReaxFF) | Dicarboxylates in supramolecular networks | Elucidates host-guest interactions and the mechanism of network stabilization. | researchgate.net |

| Classical MD | Dental resin composites with dicarboxylate components | Computes mechanical properties like modulus and helps understand the role of filler-matrix interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to non-biological chemical properties)

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the chemical structure of a substance with a specific activity or property. While QSAR typically refers to biological activity, QSPR models are used to predict physicochemical properties.

A QSPR study involves:

Dataset Assembly: Compiling a set of structurally related compounds with experimentally measured values for a specific property (e.g., boiling point, solubility, partition coefficient).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features.

Model Building: Using statistical methods or machine learning to build a mathematical model that relates the descriptors to the property of interest.

Validation: Rigorously validating the model's predictive power using internal and external test sets. researchgate.net

For this compound, a QSPR study could be developed as part of a larger dataset of aliphatic dicarboxylic acids to predict properties like water solubility, pKa values, or chromatographic retention times. Such models are valuable for predicting the properties of new or untested compounds, saving time and experimental resources. As of now, specific QSPR studies focused on the non-biological chemical properties of this compound are not prominent in the literature, but the methodology is broadly applicable.

Host-Guest Binding Energy Computations

The ability of this compound to act as a guest in supramolecular complexes is a key area of interest. Computational chemistry provides powerful methods to calculate the binding affinity between a host molecule (e.g., a cyclodextrin (B1172386) or a synthetic macrocycle) and a guest like this compound. acs.org These calculations can predict the binding free energy (ΔG), which determines the stability of the host-guest complex.

Methods for these computations range from molecular mechanics to high-level quantum mechanics. DFT is often used to optimize the geometries of the host, guest, and the complex, and to calculate the interaction energies. These calculations can reveal the specific interactions responsible for binding, such as hydrogen bonds, anion-π interactions, and van der Waals forces. researchgate.net For example, DFT optimizations have been used to support experimental findings that certain macrocyclic hosts show high selectivity for this compound, attributing this to a combination of cooperative hydrogen bonding and a good size match between the host's cavity and the guest's length. researchgate.net

Table 4: Computationally Supported Host-Guest Binding Data for this compound

| Host Molecule | Guest | Experimental Binding Affinity (Kₐ, M⁻¹) | Computational Insights | Reference |

| Functionalized Ultracycle (B4aH) | This compound (C₇²⁻) | 6896 | DFT optimizations support that selectivity is due to cooperative hydrogen bonding, anion-π interactions, and a size-matching effect. | researchgate.net |

Enzyme-Substrate Interaction Modeling

Computational modeling has emerged as a powerful tool to elucidate the intricate interactions between enzymes and their substrates at an atomic level. For this compound (commonly known as pimelate (B1236862) in a biological context) and its derivatives, these theoretical approaches, primarily molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have provided significant insights into the mechanisms of enzymatic recognition, binding, and catalysis. These studies are crucial for understanding the function of enzymes involved in pathways such as biotin (B1667282) biosynthesis.

Molecular dynamics simulations allow researchers to observe the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes and key interactions that govern substrate specificity and binding affinity. tandfonline.comacs.org QM/MM methods, on the other hand, enable the study of chemical reactions within the enzyme's active site, where bond formation and breakage occur, by treating the reactive core with high-level quantum mechanics and the surrounding protein environment with classical molecular mechanics. nih.govnih.gov

Detailed Research Findings from Computational Studies

Research into enzymes that process pimelate or its thioesters, such as pimeloyl-CoA synthetase (BioW) and the esterase BioH, has benefited significantly from computational modeling. These enzymes are key players in the biotin synthesis pathway. nih.govpnas.org

A notable example is the study of pimeloyl-CoA synthetase from Aquifex aeolicus (AaBioW). While primarily characterized through structural biology, computational models based on these structures have elucidated the binding modes of pimelate and its co-substrates, ATP and Coenzyme A (CoA). nih.gov These models show that the dicarboxylate pimelate is specifically recognized in the active site. The binding is facilitated by a network of interactions that orient the substrate for the two-step reaction: adenylation to form a pimeloyl-AMP intermediate, followed by thioesterification with CoA. nih.govresearchgate.net

Computational models suggest that the active site of BioW undergoes specific conformational changes to accommodate the substrates and facilitate the reaction. The movement of active site residues is crucial for the proper positioning of the reactive groups for the two half-reactions. nih.gov The specificity for pimelate over other dicarboxylic acids is attributed to the precise geometry and chemical nature of the binding pocket. nih.gov

Molecular dynamics simulations on BioH, an esterase involved in the synthesis of the pimelate moiety, have investigated the structural basis for its substrate specificity. tandfonline.com These simulations compared the binding of its physiological substrate, pimeloyl-acyl carrier protein (ACP) methyl ester, with a longer-chain analogue, azelayl-ACP methyl ester. The findings indicate that the specificity is not merely due to steric hindrance within the binding cavity but is also determined by the dynamic interactions between BioH and the ACP domain of the substrate. tandfonline.com

The table below summarizes key findings from computational modeling studies on enzymes that interact with this compound derivatives.

| Enzyme Studied | Substrate(s) | Computational Method | Key Findings |

| Pimeloyl-CoA Synthetase (BioW) | Pimelate, ATP, CoA | Structural Modeling | Elucidated the binding modes of pimelate and co-substrates. Showed the α-phosphate of ATP is positioned approximately 3.6 Å from the α-carboxylate of pimelate, requiring minor movement for catalysis. nih.gov |

| Esterase (BioH) | Pimeloyl-ACP methyl ester, Azelayl-ACP methyl ester | Molecular Dynamics (MD) | Substrate specificity is determined by the dynamic interplay between BioH and the Acyl Carrier Protein (ACP). Increased flexibility at the protein-protein interface affects hydrolysis rates for different chain lengths. tandfonline.com |

| Acyl-CoA Binding Protein (ACBP) | Octanoyl-CoA | Molecular Dynamics (MD) | Ligand binding enhances the mechanical and thermodynamic stability of the protein. Key interactions between the acyl-CoA and the four α-helices of ACBP were identified. arxiv.orgarxiv.org |

These computational studies highlight how subtle changes in the substrate structure or the enzyme's dynamics can have a significant impact on catalytic efficiency and specificity. For instance, in the case of BioH, the addition of two methylene (B1212753) groups in the azelayl substrate compared to the pimeloyl substrate leads to a loss of key electrostatic interactions at the protein-protein interface, resulting in slower hydrolysis. tandfonline.com

Furthermore, computational approaches have been instrumental in understanding the "proofreading" mechanism in enzymes like BioW. This enzyme can hydrolyze adenylates of non-cognate substrates, preventing the formation of incorrect products. Site-directed mutagenesis, guided by computational models, has identified single residues that are critical for this hydrolytic proofreading activity. nih.gov

The insights gained from these computational and theoretical models are invaluable for protein engineering efforts aimed at altering substrate specificity or enhancing the catalytic efficiency of these enzymes for biotechnological applications.

Biochemical and Metabolic Investigations of Heptanedioate in Non Human Systems

Role in Microbial Metabolism and Biosynthesis Pathways

Heptanedioate is a key intermediate in several essential microbial processes, from vitamin synthesis to potentially influencing the structural integrity of the cell wall.

Biotin (B1667282) Biosynthesis Pathway Intermediates

This compound, in the form of pimelic acid, is a foundational molecule for the biosynthesis of biotin (vitamin B7) in a wide range of bacteria, fungi, and plants. nih.govrsc.orggenome.jp The biotin synthesis pathway is broadly divided into two stages: the synthesis of the pimelate (B1236862) moiety and the subsequent assembly of the bicyclic ring structure. rsc.org While the enzymes involved in ring assembly are highly conserved, the pathways for producing the pimelate intermediate vary significantly among different bacteria. nih.govrsc.org

In many bacteria, including Escherichia coli and Bacillus subtilis, pimelic acid is activated to a thioester, either pimeloyl-CoA or pimeloyl-ACP (acyl carrier protein), before it can enter the main biotin synthesis pathway. nih.govgenome.jp For instance, in B. subtilis, pimeloyl-CoA synthetase (BioW) catalyzes the conversion of pimelate to pimeloyl-CoA. researchgate.netuni-goettingen.de This activated form, pimeloyl-ACP or pimeloyl-CoA, then serves as the substrate for the first enzyme in the conserved ring assembly pathway, 7-keto-8-aminopelargonic acid (KAPA) synthase (BioF). nih.govoup.com

The subsequent highly conserved enzymatic steps are catalyzed by BioA (7,8-diaminopelargonic acid aminotransferase), BioD (dethiobiotin synthetase), and BioB (biotin synthase), which sequentially modify the pimelate-derived chain to form the final biotin molecule. nih.govoup.com

Table 1: Key Enzymes in the Biotin Biosynthesis Pathway Involving the Pimelate Moiety

| Enzyme Name | Gene Name | Function | Organism Example |

|---|---|---|---|

| Pimeloyl-CoA Synthetase | bioW | Activates pimelate to pimeloyl-CoA. uni-goettingen.deuniprot.org | Bacillus subtilis |

| 7-keto-8-aminopelargonic acid (KAPA) Synthase | bioF | Condenses pimeloyl-ACP/CoA with L-alanine. nih.govoup.com | Escherichia coli, Bacillus subtilis |

| 7,8-diaminopelargonic acid (DAPA) Aminotransferase | bioA | Synthesizes 7,8-diaminopelargonic acid. nih.govoup.com | Escherichia coli, Bacillus subtilis |

| Dethiobiotin Synthetase | bioD | Forms the ureido ring of dethiobiotin. nih.govoup.com | Escherichia coli, Bacillus subtilis |

| Biotin Synthase | bioB | Catalyzes the final sulfur insertion to form biotin. nih.govoup.com | Escherichia coli, Bacillus subtilis |

Bacterial Cell Wall Peptidoglycan Synthesis

The direct incorporation of this compound into the peptidoglycan structure of bacterial cell walls is not a commonly documented phenomenon. The primary structure of peptidoglycan consists of polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by peptide stems. wikipedia.org